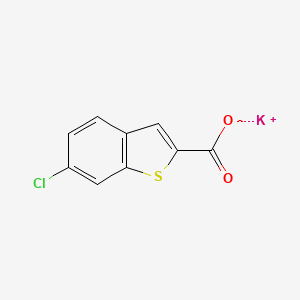

Potassium 6-chloro-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 6-chloro-1-benzothiophene-2-carboxylate is a chemical compound with the CAS Number: 1208973-92-5 . Its molecular weight is 250.75 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClO2S.K/c10-6-2-1-5-3-8 (9 (11)12)13-7 (5)4-6;/h1-4H, (H,11,12);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.75 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications

Beta-Lactamase Inhibition

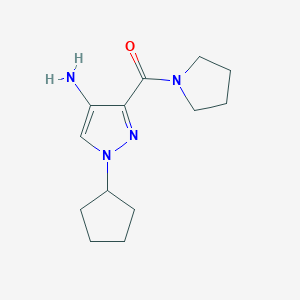

- Gottstein et al. (1981) synthesized BL-P2013, a derivative of Potassium 6-chloro-1-benzothiophene-2-carboxylate, which showed potent inhibition of bacterial beta-lactamases and protected amoxicillin from beta-lactamases in both in vitro and in vivo systems (Gottstein et al., 1981).

Antimicrobial and Analgesic Applications

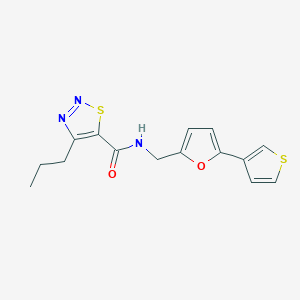

- Naganagowda et al. (2011) explored the synthesis of various heterocyclic compounds containing benzothiophene moiety, derived from this compound. These compounds were tested for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).

Chemical Synthesis and Reactivity

- Ried et al. (1977) studied the reaction of 2-Benzoyl-3-chloro-1-benzothiophene-1,1-dioxide with sulfur compounds, demonstrating the compound's reactivity in producing various chemical structures (Ried et al., 1977).

Advanced Synthesis Techniques

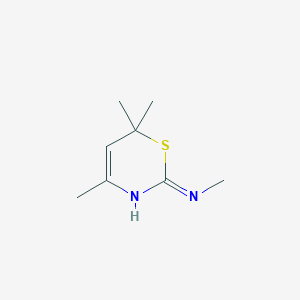

- Gao et al. (2016) developed a potassium hydroxide/dimethyl sulfoxide superbase-promoted method for synthesizing 2-substituted benzothiophenes, offering an environment-friendly approach to the synthesis of benzothiophene derivatives (Gao et al., 2016).

Crystal Structure Analysis

- Dugarte-Dugarte et al. (2021) determined the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, a compound related to this compound, highlighting its pharmacological potential (Dugarte-Dugarte et al., 2021).

Analytical Chemistry Applications

- Abrodo et al. (1984) discussed the spectrophotometric determination of potassium in different systems, which could be relevant for studies involving potassium salts like this compound (Abrodo et al., 1984).

Future Directions

While specific future directions for Potassium 6-chloro-1-benzothiophene-2-carboxylate were not found in the search results, benzothiophene derivatives are a promising class of organosulfur compounds that have been used in various fields, including pharmaceutical sciences and materials chemistry . They have potential for further exploration and development in these and other areas.

properties

IUPAC Name |

potassium;6-chloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S.K/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOFAZHUGLFIJK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClKO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)

![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)

![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)

![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)

![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811624.png)